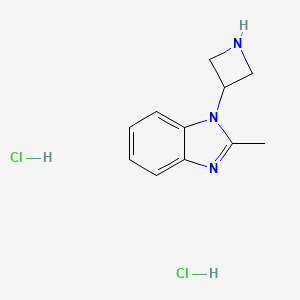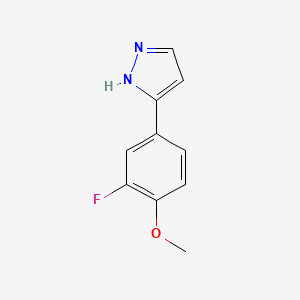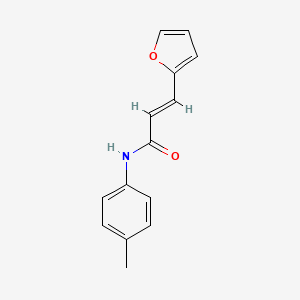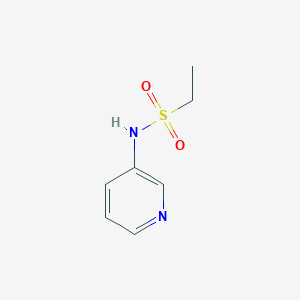
1-(Azetidin-3-yl)-2-methylbenzimidazole;dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Azetidine is a basic saturated heterocycle that is a four-membered ring with three carbon atoms and one nitrogen atom . Benzimidazole is a fused aromatic compound and is a bicyclic compound, consisting of the fusion of benzene and imidazole . The compound you mentioned seems to be a complex structure that includes these components.
Molecular Structure Analysis
The molecular structure of this compound would be complex due to the presence of azetidine and benzimidazole components. Azetidine has a four-membered ring with one nitrogen atom . Benzimidazole is a fused ring structure that consists of a benzene ring fused to an imidazole ring .Chemical Reactions Analysis
The chemical reactions of this compound would depend on the specific conditions and reagents used. Azetidines can participate in various reactions such as ring-opening reactions, substitutions, and additions . Benzimidazoles are known to exhibit a wide range of biological activities and can undergo various chemical reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. Generally, azetidines are stable four-membered rings and benzimidazoles are stable aromatic heterocycles .Scientific Research Applications
Synthesis and Pharmacological Evaluation
- Microwave-Assisted Synthesis: A study by Mistry and Desai (2006) details the microwave-assisted synthesis of various heterocyclic compounds, including azetidinones, which are pharmacologically active and have shown antibacterial and antifungal properties against organisms like Staphylococcus aureus and Candida albicans (Mistry & Desai, 2006).
Antimicrobial Applications
- Synthesis and Biological Activity: Shanmugapandiyan et al. (2010) synthesized azetidin-2-one derivatives showing significant antibacterial, antifungal, analgesic, and anti-inflammatory activities (Shanmugapandiyan et al., 2010).
- Antimicrobial Agent Synthesis: Ansari and Lal (2009) synthesized novel azetidin-2-ones with potent antimicrobial activity (Ansari & Lal, 2009).
- Novel Derivatives with Antimicrobial Screening: Desai and Dodiya (2014) created azetidin-2-ones with significant antibacterial activity against various strains (Desai & Dodiya, 2014).
Molecular Docking and Anti-inflammatory Activity
- Molecular Modeling Studies: Chhajed and Upasani (2012) reported the synthesis of azetidin-2-ones with potent antibacterial activity, supported by in silico docking analysis (Chhajed & Upasani, 2012).
- Synthesis and Anti-inflammatory Activity: Khedekar et al. (2003) synthesized azetidin-2-ones demonstrating in vivo anti-inflammatory activity (Khedekar et al., 2003).
Antitubercular and Analgesic Activities
- Antimicrobial and Antitubercular Activities: Ilango and Arunkumar (2011) synthesized novel azetidin-2-one derivatives with antimicrobial and antitubercular activities (Ilango & Arunkumar, 2011).
- Analgesic Anti-inflammatory Agent Synthesis: Chhajed and Upasani (2016) synthesized azetidin-2-ones with significant analgesic and anti-inflammatory activities (Chhajed & Upasani, 2016).
Mechanism of Action
properties
IUPAC Name |
1-(azetidin-3-yl)-2-methylbenzimidazole;dihydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3.2ClH/c1-8-13-10-4-2-3-5-11(10)14(8)9-6-12-7-9;;/h2-5,9,12H,6-7H2,1H3;2*1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZVZTNUOFAQCSX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC=C2N1C3CNC3.Cl.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15Cl2N3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.16 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(4-(benzo[d]thiazol-2-yl)thiazol-2-yl)-2-(ethylthio)benzamide](/img/structure/B2359461.png)

![(E)-N-(1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)-3-(furan-2-yl)acrylamide](/img/structure/B2359467.png)

![2-[[1-[3-(dimethylamino)propyl]-2-oxo-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl]sulfanyl]-N-(4-methylphenyl)acetamide](/img/structure/B2359470.png)

![(Z)-N-(3-allyl-6-bromobenzo[d]thiazol-2(3H)-ylidene)-2-(2,4-dichlorophenoxy)acetamide](/img/structure/B2359472.png)



![1-(2,5-Dimethylphenyl)-4-[1-(2-methoxyethyl)benzimidazol-2-yl]pyrrolidin-2-one](/img/structure/B2359479.png)
![(2R)-2-{[(tert-butoxy)carbonyl]amino}-3-{[(tert-butoxy)carbonyl]sulfanyl}propanoic acid](/img/structure/B2359480.png)

![2-((3-(4-fluorophenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)-N-mesitylacetamide](/img/structure/B2359483.png)